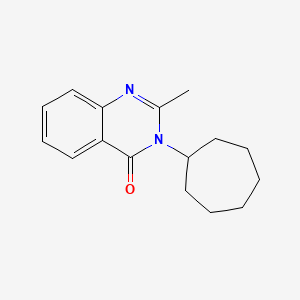

3-cycloheptyl-2-methyl-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

3-Cycloheptyl-2-methyl-4(3H)-quinazolinone and its derivatives can be synthesized through various methods. One approach involves the lithiation of 2-alkyl-3-amino-4(3H)-quinazolinones, which then react with different electrophiles to yield substituted derivatives in good yields (Smith et al., 1996). Another method includes treating 3-amino-2-aryl-4(3H)-quinazolinones with substituted benzaldehyde in ethanol, leading to a variety of 4(3H)-quinazolinone derivatives (Gao et al., 2007).

Molecular Structure Analysis

The molecular structure of 3-cycloheptyl-2-methyl-4(3H)-quinazolinones has been extensively studied and characterized using various spectroscopic techniques. These compounds typically exhibit distinct NMR and IR spectra that reflect their unique structural attributes. Advanced methods, such as density functional theory (DFT), have been applied to determine the optimized molecular and crystal structures, providing insights into their molecular electrostatic potential and frontier molecular orbitals (Yao et al., 2022).

Chemical Reactions and Properties

3-Cycloheptyl-2-methyl-4(3H)-quinazolinones participate in various chemical reactions, reflecting their reactivity and chemical properties. They have been involved in lithiation reactions, offering pathways to differentially substituted derivatives. Their reactivity with electrophiles and nucleophiles illustrates their chemical versatility and potential for generating a wide range of compounds (Smith et al., 1996).

科学的研究の応用

Synthesis and Chemical Properties

Recent advances in the synthesis of 4(3H)-quinazolinones highlight the heterocycle's broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities. New routes and strategies for the synthesis of valuable 4(3H)-quinazolinones have been outlined, emphasizing their significance in chemical research and pharmaceutical development (Lin He et al., 2014).

Antimicrobial Applications

Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential. These compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their promise as antimicrobial agents (B. Kapoor et al., 2017).

Anticancer and Antitumor Activities

Quinazolinones have been studied for their medicinal properties, including specific biological activities that make them significant in the search for new anticancer and antitumor agents. The structural stability of quinazolinone nucleus allows for the introduction of bioactive moieties, creating new potential medicinal agents with applications in combating cancer and tumor growth (B. K. Tiwary et al., 2016).

Corrosion Inhibition

Novel quinazolinone derivatives have demonstrated good corrosion inhibitors for mild steel in acidic medium, highlighting an industrial application of these compounds. Their efficiency increases with concentration, suggesting their potential in protecting metallic surfaces against corrosion (N. Errahmany et al., 2020).

Anti-inflammatory and Analgesic Properties

Quinazolinones also possess anti-inflammatory and analgesic activities, making them valuable in the development of new treatments for inflammation and pain management. Their potential as anti-inflammatory agents has been recognized, with specific derivatives showing promising results in preclinical evaluations (R. Tyagi et al., 1998).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-cycloheptyl-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-12-17-15-11-7-6-10-14(15)16(19)18(12)13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEHCCCRIMNWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)

![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)

![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)

![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)

![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)

![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)